2-[(2-Pyridinylthio)methyl]pyridine
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Overview
Description
2-[(2-Pyridinylthio)methyl]pyridine, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTP is a small molecule that belongs to the class of pyridine-containing compounds, and it has been shown to exhibit promising biological activities in various studies.
Mechanism of Action
The mechanism of action of 2-[(2-Pyridinylthio)methyl]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (2-[(2-Pyridinylthio)methyl]pyridines), which play a crucial role in cellular signaling. By inhibiting 2-[(2-Pyridinylthio)methyl]pyridines, this compound can modulate various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation by modulating various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-Pyridinylthio)methyl]pyridine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for 2-[(2-Pyridinylthio)methyl]pyridines, which makes it an ideal tool for studying the role of 2-[(2-Pyridinylthio)methyl]pyridines in various signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[(2-Pyridinylthio)methyl]pyridine. One area of interest is the development of more potent and selective this compound inhibitors for use in cancer and inflammation research. Another area of interest is the study of the role of 2-[(2-Pyridinylthio)methyl]pyridines in neurological disorders and the potential therapeutic applications of this compound in these conditions. Additionally, the development of new methods for improving the solubility and bioavailability of this compound could lead to more efficient and effective use of this compound in various research applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various fields of research. Its high potency and specificity make it an ideal tool for studying the role of 2-[(2-Pyridinylthio)methyl]pyridines in various signaling pathways. Further research on this compound could lead to the development of new treatments for cancer, inflammation, and neurological disorders.
Synthesis Methods
2-[(2-Pyridinylthio)methyl]pyridine can be synthesized using a simple and efficient method that involves the reaction of 2-bromomethylpyridine with sodium pyridine-2-thiolate. This reaction results in the formation of this compound, which can be purified using column chromatography. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-[(2-Pyridinylthio)methyl]pyridine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is another area where this compound has shown promising results, as it has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNHFUTCQDXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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